molecular formula C23H29ClN2O B13735226 Leiopyrrole hydrochloride CAS No. 14435-78-0

Leiopyrrole hydrochloride

Cat. No.: B13735226
CAS No.: 14435-78-0
M. Wt: 384.9 g/mol
InChI Key: JTOGCNWNXIHUHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Leiopyrrole hydrochloride can be synthesized through a series of chemical reactions involving the parent compound, leiopyrrole. The synthesis typically involves the reaction of N,N-diethyl-2-[2-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenoxy]ethanamine with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Leiopyrrole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Leiopyrrole hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of leiopyrrole hydrochloride involves its interaction with specific molecular targets in the body. It exerts its effects by binding to receptors and modulating the activity of certain pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect neurotransmitter release and muscle contraction .

Comparison with Similar Compounds

Leiopyrrole hydrochloride can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific chemical structure and its ability to act as an antispasmodic agent. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

CAS No.

14435-78-0

Molecular Formula

C23H29ClN2O

Molecular Weight

384.9 g/mol

IUPAC Name

N,N-diethyl-2-[2-(2-methyl-5-phenylpyrrol-1-yl)phenoxy]ethanamine;hydrochloride

InChI

InChI=1S/C23H28N2O.ClH/c1-4-24(5-2)17-18-26-23-14-10-9-13-22(23)25-19(3)15-16-21(25)20-11-7-6-8-12-20;/h6-16H,4-5,17-18H2,1-3H3;1H

InChI Key

JTOGCNWNXIHUHX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1N2C(=CC=C2C3=CC=CC=C3)C.Cl

Origin of Product

United States

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